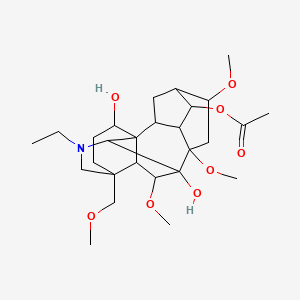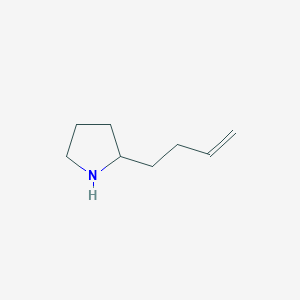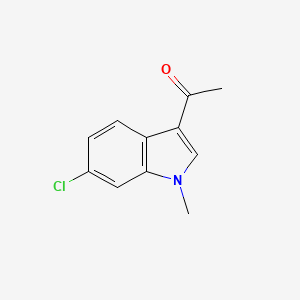
Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-
Übersicht
Beschreibung
“Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-” is a chemical compound with the molecular formula C11H10ClNO. It is a derivative of indole, which is a heterocyclic compound that is widely used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-” consists of an indole ring attached to a ketone group (ethanone) at the 1-position of the indole. The indole ring also has a chlorine atom and a methyl group attached at the 6-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
One stream of research involves the synthesis of novel 1H-indole derivatives, including compounds related to "Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-", to explore their antibacterial and antifungal activities. These studies often describe the chemical synthesis routes, structural characterization, and preliminary biological activity tests against various microbial strains. For instance, the synthesis of new indole derivatives has been reported, showing significant antimicrobial activity, which suggests their potential as leads for developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Antifungal and Anti-inflammatory Applications
Another research direction explores the synthesis of indole derivatives for evaluating their antifungal and anti-inflammatory properties. These compounds are synthesized through various chemical reactions, characterized, and then tested for their biological activities. The goal is to identify compounds with potent anti-inflammatory and antifungal effects, which could be further developed into therapeutic agents. As an example, a series of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives were prepared and evaluated for their anti-inflammatory activity, indicating the potential of such compounds in medical applications (Current Drug Discovery Technologies, 2022).
Synthesis for Material Science Applications
Research also extends to the synthesis of indole derivatives for applications in material science, such as the development of new catalysts or materials with specific properties. These studies include the synthesis of complex indole-based molecules and their characterization to understand their physical and chemical properties. For instance, research into iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines explores their catalytic behavior towards ethylene reactivity, demonstrating the versatility of indole derivatives in catalysis and material science (Journal of Organometallic Chemistry, 2007).
Environmental and Analytical Chemistry
Moreover, indole derivatives are investigated in environmental and analytical chemistry for the detection and quantitation of substances in samples, such as wastewater. This research area focuses on developing and validating analytical methodologies for monitoring various compounds, including psychoactive substances, in environmental matrices. For example, studies on the determination of new psychoactive substances in wastewater samples by liquid chromatography-tandem mass spectrometry include the analysis of indole derivatives, highlighting the importance of analytical methods in environmental monitoring (Talanta, 2015).
Eigenschaften
IUPAC Name |
1-(6-chloro-1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)10-6-13(2)11-5-8(12)3-4-9(10)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVQERYUJPMFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=C1C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-amino-3-methyl-2H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B3361993.png)


![Pyrrolidine, 1-[[(dimethoxymethyl)imino]methyl]-](/img/structure/B3362007.png)
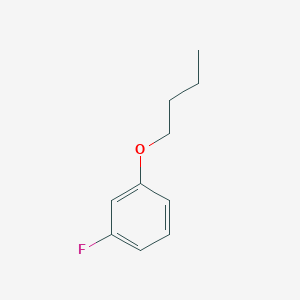
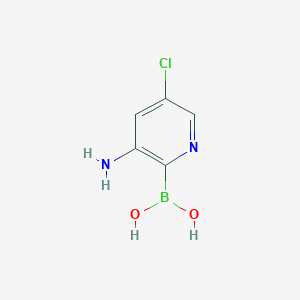
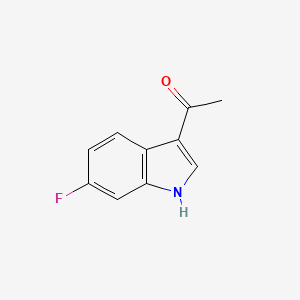
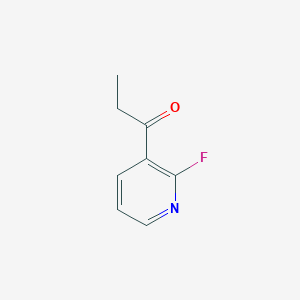
![2-Methyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B3362039.png)
